molecular formula C16H18N6O B2722915 2-((4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol CAS No. 946349-02-6

2-((4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol

Cat. No.: B2722915
CAS No.: 946349-02-6
M. Wt: 310.361
InChI Key: VEZUKTWEOGVHPX-UHFFFAOYSA-N
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Description

2-((4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol is a chemical compound with a complex structure that includes a pteridine ring system and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol typically involves multiple steps, starting with the preparation of the pteridine core. One common method involves the reaction of 3,4-dimethylaniline with a pteridine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, often around 100°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for temperature control, mixing, and purification can enhance the reproducibility and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-((4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol
  • This compound

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

2-[[4-(3,4-dimethylanilino)pteridin-2-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-10-3-4-12(9-11(10)2)20-15-13-14(18-6-5-17-13)21-16(22-15)19-7-8-23/h3-6,9,23H,7-8H2,1-2H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZUKTWEOGVHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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